molecular formula C15H13N3O4 B376904 N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide

N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide

Cat. No.: B376904
M. Wt: 299.28g/mol
InChI Key: PGCIBXPDZXVJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a hydroxy group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide typically involves the condensation reaction between 4-aminophenylacetamide and 2-hydroxy-3-nitrobenzaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) and sulfuric acid (H~2~SO~4~).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-nitrophenyl)acetamide: Used in the synthesis of various organic compounds.

    N-(2-hydroxy-3-nitrophenyl)acetamide: Similar structure but with different substitution patterns.

Uniqueness

N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28g/mol

IUPAC Name

N-[4-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H13N3O4/c1-10(19)17-13-7-5-12(6-8-13)16-9-11-3-2-4-14(15(11)20)18(21)22/h2-9,20H,1H3,(H,17,19)

InChI Key

PGCIBXPDZXVJLK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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